molecular formula C19H28N2O3S B3815041 N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide

N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide

Cat. No. B3815041
M. Wt: 364.5 g/mol
InChI Key: ALCQDVGNIBIXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has been studied for its potential therapeutic properties. This compound is also known as TAK-659 and is currently being researched for its use in treating various types of cancer and autoimmune diseases. In

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide involves the inhibition of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for B-cell proliferation and survival. Inhibition of BTK can lead to the suppression of B-cell proliferation and survival, which is important in the treatment of B-cell malignancies such as CLL and NHL. Additionally, inhibition of BTK can lead to the suppression of autoantibody production, which is important in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit BTK, which leads to the suppression of B-cell proliferation and survival. Additionally, it has been found to suppress autoantibody production, which is important in the treatment of autoimmune diseases. N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has also been found to have an effect on T-cells, which are important in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide in lab experiments is its potential therapeutic properties in various types of cancer and autoimmune diseases. Additionally, its inhibition of BTK can lead to the suppression of B-cell proliferation and survival, which is important in the treatment of B-cell malignancies. However, one limitation of this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide. One direction is the further exploration of its potential therapeutic properties in various types of cancer and autoimmune diseases. Additionally, the development of more potent and selective BTK inhibitors is an important future direction. The combination of N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide with other therapies is also an important future direction. Finally, the study of the mechanism of action and the biochemical and physiological effects of this compound is an important future direction for the development of new therapies.

Scientific Research Applications

N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been studied for its potential therapeutic properties in various types of cancer and autoimmune diseases. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. Inhibition of BTK can lead to the suppression of B-cell proliferation and survival, which is important in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Additionally, N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been found to have potential therapeutic properties in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

N-(2-methoxyethyl)-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-23-11-8-20-19(22)15-3-2-4-18(13-15)24-17-5-9-21(10-6-17)16-7-12-25-14-16/h2-4,13,16-17H,5-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCQDVGNIBIXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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